6-Thiomorpholinonicotinic acid

Vue d'ensemble

Description

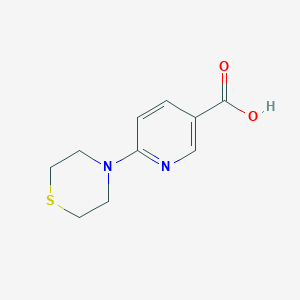

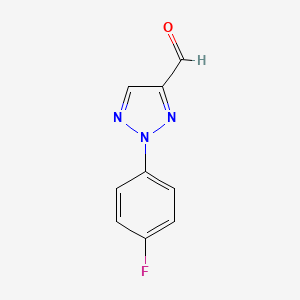

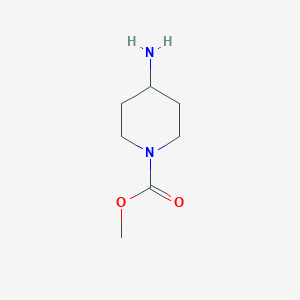

6-Thiomorpholinonicotinic acid is a chemical compound with the molecular formula C10H12N2O2S. It is a derivative of nicotinic acid, which is also known as Vitamin B3 .

Synthesis Analysis

Thiomorpholino oligonucleotides (TMOs), which include 6-Thiomorpholinonicotinic acid, are a recently developed novel nucleic acid analog. TMOs are composed of a morpholino nucleoside joined by thiophosphoramidate internucleotide linkages . Unlike phosphorodiamidate morpholino oligomers (PMOs) that are currently used in various splice-switching antisense oligonucleotide (ASO) drugs, TMOs can be synthesized using solid-phase oligonucleotide synthesis methodologies .Molecular Structure Analysis

The molecular structure of 6-Thiomorpholinonicotinic acid is characterized by the presence of a morpholino ring and a pyridine ring, which are connected by a sulfur atom . The molecular weight of this compound is 224.28 g/mol.Applications De Recherche Scientifique

Pharmaceutical Applications

Nicotinic acid derivatives, including 6-Thiomorpholinonicotinic acid, have been utilized in pharmaceutical research due to their efficacy in treating various diseases. For instance, they have shown promise in treating conditions like pneumonia and kidney diseases, and some derivatives have been effective against Alzheimer’s disease . This indicates a potential for 6-Thiomorpholinonicotinic acid in the development of new therapeutic agents.

Biochemical Research

In biochemical research, 6-Thiomorpholinonicotinic acid could be used as a tool to study enzyme mechanisms and metabolic pathways. Given the role of nicotinic acid in vital processes within living organisms, its derivatives can be crucial in understanding the biochemical basis of health and disease .

Environmental Science

The compound’s potential to mitigate the effects of heavy metals on plant growth suggests an application in environmental science. It could be used in phytoremediation strategies to clean up contaminated soils and water bodies by enhancing the ability of plants to tolerate and accumulate heavy metals .

Agricultural Chemistry

In agricultural chemistry, 6-Thiomorpholinonicotinic acid could be explored as an additive to fertilizers or soil conditioners to improve crop yield and quality, especially in soils contaminated with heavy metals or other pollutants .

Nutritional Science

As a derivative of nicotinic acid, which is essential for human health, 6-Thiomorpholinonicotinic acid might have applications in nutritional science. It could be investigated for its effects on nutrient absorption, metabolism, and overall health benefits .

Cosmetic Industry

Given the role of nicotinic acid in skin health, derivatives like 6-Thiomorpholinonicotinic acid could be researched for their potential use in skincare products to improve skin texture, reduce aging signs, or treat skin conditions .

Material Science

Lastly, the chemical properties of 6-Thiomorpholinonicotinic acid could make it a candidate for material science research, particularly in the synthesis of novel materials with specific desired properties .

Orientations Futures

Thiomorpholino oligonucleotides (TMOs), including 6-Thiomorpholinonicotinic acid, represent a new, promising class of nucleic acid analogs for future oligonucleotide therapeutic development . They have shown potential in inducing exon skipping in a Duchenne muscular dystrophy (DMD) in vitro model, performing well at low concentrations . This suggests that the dosages can be minimized, which may improve the drug safety profile .

Propriétés

IUPAC Name |

6-thiomorpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEVIMFCGMYRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Thiomorpholinonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine](/img/structure/B1451656.png)

![N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B1451657.png)

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)